Methyl 5-iodo-6-methoxypyridine-3-carboxylate
Overview
Description
Methyl 5-iodo-6-methoxypyridine-3-carboxylate is a chemical compound with the molecular formula C8H8INO3 It is a derivative of pyridine, featuring an iodine atom at the 5-position, a methoxy group at the 6-position, and a carboxylate ester at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-iodo-6-methoxypyridine-3-carboxylate typically involves the iodination of a suitable pyridine precursor, followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base. Finally, the carboxylate ester is formed through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted pyridine derivatives with various functional groups replacing the iodine atom.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Methyl 5-iodo-6-methoxypyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-iodo-6-methoxypyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Methyl 5-bromo-6-methoxypyridine-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 5-chloro-6-methoxypyridine-3-carboxylate: Contains a chlorine atom instead of iodine.
Methyl 5-fluoro-6-methoxypyridine-3-carboxylate: Features a fluorine atom in place of iodine.
Uniqueness: Methyl 5-iodo-6-methoxypyridine-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can lead to different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 5-iodo-6-methoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOWIXHPPDSUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252681 | |
Record name | Methyl 5-iodo-6-methoxy-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-18-3 | |
Record name | Methyl 5-iodo-6-methoxy-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-iodo-6-methoxy-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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